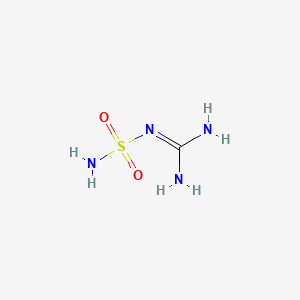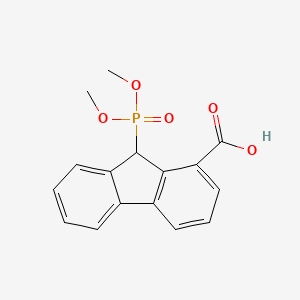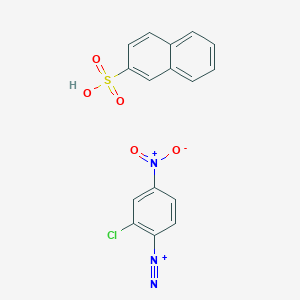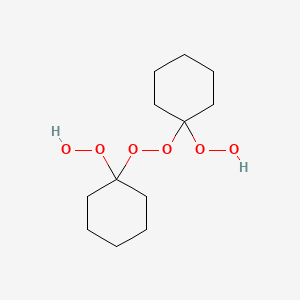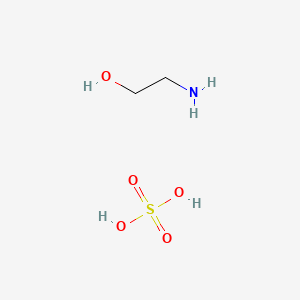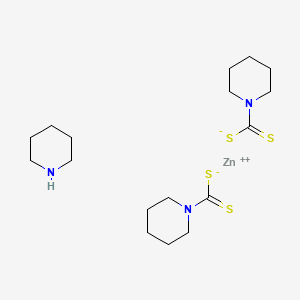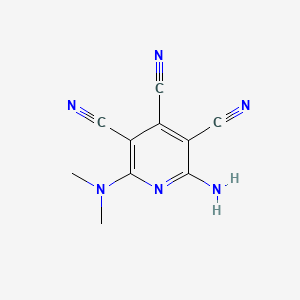
2,2'-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile is an organic compound with the molecular formula C8H4Cl2N2S It is a derivative of thiene, a sulfur-containing heterocycle, and is characterized by the presence of two acetonitrile groups attached to the thiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile typically involves the reaction of 2,5-dichlorothiophene with acetonitrile in the presence of a base. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, facilitating its nucleophilic attack on the thiene ring. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitrile groups to primary amines or other functional groups.
Substitution: The chlorine atoms on the thiene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide, thiols, or amines in the presence of a suitable base can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted thiene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors and fluorescent dyes.
Wirkmechanismus
The mechanism of action of 2,2’-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of the nitrile groups and the thiene ring can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(2,5-Dibromothiene-3,4-diyl)diacetonitrile: Similar structure but with bromine atoms instead of chlorine.
2,2’-(2,5-Difluorothiene-3,4-diyl)diacetonitrile: Fluorine atoms replace the chlorine atoms.
2,2’-(2,5-Dimethylthiene-3,4-diyl)diacetonitrile: Methyl groups instead of chlorine atoms.
Uniqueness
2,2’-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile is unique due to the presence of chlorine atoms, which can influence its reactivity and the types of reactions it undergoes
Eigenschaften
CAS-Nummer |
35147-98-9 |
|---|---|
Molekularformel |
C8H4Cl2N2S |
Molekulargewicht |
231.10 g/mol |
IUPAC-Name |
2-[2,5-dichloro-4-(cyanomethyl)thiophen-3-yl]acetonitrile |
InChI |
InChI=1S/C8H4Cl2N2S/c9-7-5(1-3-11)6(2-4-12)8(10)13-7/h1-2H2 |
InChI-Schlüssel |
XJWDFLPMSMWFHP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C#N)C1=C(SC(=C1CC#N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




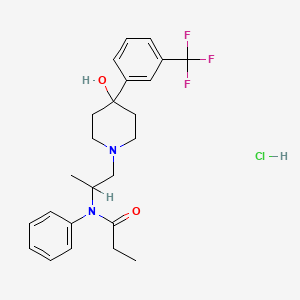
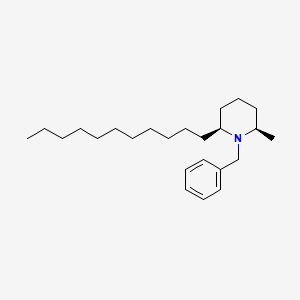
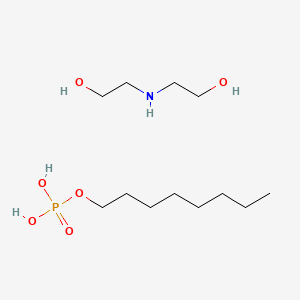
![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12806310.png)
